![molecular formula C20H19NO4 B5107534 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5107534.png)
1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate, also known as FPA-124, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate is not fully understood, but it is believed to involve the modulation of several signaling pathways. 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate also inhibits the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of cell signaling and apoptosis.
Biochemical and Physiological Effects
1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has been shown to have several biochemical and physiological effects. In animal models, 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has been found to enhance long-term potentiation (LTP), a cellular process that underlies learning and memory. 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate in lab experiments is its specificity for the ERK pathway and PP2A inhibition. This allows for the targeted modulation of these signaling pathways without affecting other pathways. However, one limitation of 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate is its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate. One direction is to further investigate its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. Another direction is to explore its use in combination with other drugs for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate and its effects on various signaling pathways.
Conclusion
In conclusion, 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate is a chemical compound that has shown potential therapeutic properties in various scientific research fields. Its synthesis method has been optimized to yield high purity 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate, and its mechanism of action involves the modulation of several signaling pathways. 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has several biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are several future directions for the study of 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate, including its potential therapeutic applications in neurodegenerative disorders and cancer treatment.
Métodos De Síntesis
1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate is synthesized through a multistep process involving the reaction of 2-naphthol with 2-(furan-2-yl) ethan-1-amine, followed by acylation with propionyl chloride and acetic anhydride. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate in good yields.
Aplicaciones Científicas De Investigación
1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has been studied in various scientific research fields, including neuroscience, cancer research, and immunology. In neuroscience, 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has been shown to enhance memory consolidation and improve cognitive function in animal models. In cancer research, 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has been found to inhibit the growth of cancer cells and induce apoptosis. In immunology, 1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate has been shown to regulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
[1-[furan-2-yl-(propanoylamino)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-18(23)21-20(17-9-6-12-24-17)19-15-8-5-4-7-14(15)10-11-16(19)25-13(2)22/h4-12,20H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHFKFJHBYBMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CO1)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


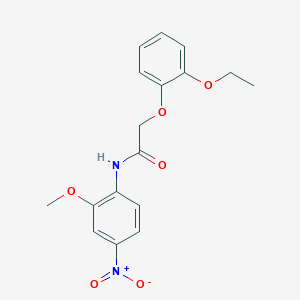
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5107492.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5107495.png)
![N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B5107503.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107518.png)
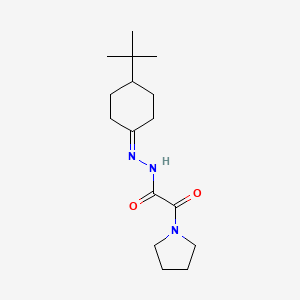
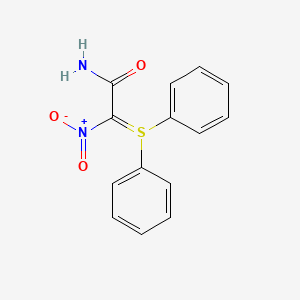
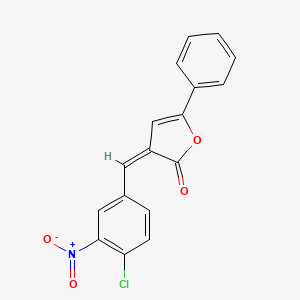
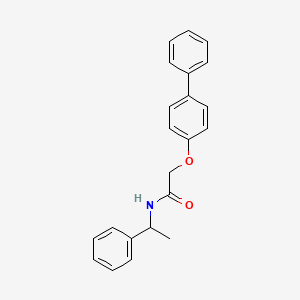

![6-(5-chloro-2-methoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5107568.png)
![2-(4-methoxyphenyl)-4-[(4-methyl-1-piperazinyl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5107576.png)
![2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5107580.png)